molecular formula C13H13N3O2S B15080243 N-Ethyl-N'-(4-phenyl-thiazol-2-yl)-oxalamide

N-Ethyl-N'-(4-phenyl-thiazol-2-yl)-oxalamide

Cat. No.: B15080243
M. Wt: 275.33 g/mol
InChI Key: YWYOOSJGOYSUIL-UHFFFAOYSA-N
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Description

N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide typically involves the reaction of ethylamine with 4-phenyl-thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiazole ring.

Scientific Research Applications

N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Medicine: Explored for its anticancer activity, with studies focusing on its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibutyl-4-phenyl-1,3-thiazol-2-amine: Another thiazole derivative with similar structural features but different substituents.

    N-(thiazol-2-yl)benzenesulfonamides: Compounds that combine thiazole and sulfonamide groups, known for their antibacterial activity.

Uniqueness

N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and oxalamide moieties contribute to its solubility and reactivity, making it a versatile compound for various applications. Additionally, its thiazole ring imparts significant biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

N-ethyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C13H13N3O2S/c1-2-14-11(17)12(18)16-13-15-10(8-19-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,17)(H,15,16,18)

InChI Key

YWYOOSJGOYSUIL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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